p-Menthan-3-one

Descripción general

Descripción

p-Menthan-3-one is a naturally occurring organic compound with the molecular formula C10H18O . It is a monoterpene and a ketone, structurally related to menthol, which has a secondary alcohol in place of the carbonyl group. This compound is known for its characteristic aromatic and minty odor and is commonly found in essential oils of plants such as peppermint, pennyroyal, and Pelargonium geraniums .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

p-Menthan-3-one can be synthesized through the oxidation of menthol. One common method involves using acidified dichromate as the oxidizing agent. This reaction typically takes place in the presence of a co-solvent like diethyl ether to avoid epimerization . Another method involves the hydrogenation of isopulegol using a transition metal complex as a homogeneous catalyst. This method ensures high selectivity and conversion rates .

Industrial Production Methods

Industrial production of menthone often involves the catalytic hydrogenation of isopulegol. This process uses a ruthenium-phenol catalyst for the transfer hydrogenation reaction, achieving high conversion rates and selectivity . Another industrial method includes the oxidation of menthol using stoichiometric oxidants like chromate or permanganate .

Análisis De Reacciones Químicas

Types of Reactions

p-Menthan-3-one undergoes various chemical reactions, including:

- this compound can be oxidized to produce menthyl acetate and other derivatives.

Reduction: It can be reduced back to menthol using reducing agents like sodium borohydride.

this compound can participate in nucleophilic substitution reactions, forming various derivatives.Common Reagents and Conditions

Oxidation: Acidified dichromate, permanganate, and hypochlorite are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like hydrazine and phenylhydrazine are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Menthyl acetate, menthyl formate.

Reduction: Menthol.

Substitution: Menthopyrazole derivatives.

Aplicaciones Científicas De Investigación

Food Industry

Flavoring Agent

p-Menthan-3-one is widely used as a flavoring agent due to its minty aroma. It enhances the taste and scent of various food products, including candies, beverages, and baked goods. The compound is particularly valued for its ability to impart a refreshing taste without the bitterness associated with other menthol derivatives .

Case Study: Blackcurrant Flavor Enhancement

A study highlighted that 8-thio-p-menthan-3-one, a derivative of this compound, is used to boost the flavor of blackcurrant extracts. This application demonstrates the compound's versatility in enhancing natural flavors in food products .

| Application | Use Case | Source |

|---|---|---|

| Flavoring Agent | Blackcurrant extracts | |

| Sweets and Confectionery | Enhances taste profile |

Cosmetics and Personal Care

Fragrance Component

In cosmetics, this compound serves as a fragrance component in products such as lotions, shampoos, and deodorants. Its refreshing scent makes it a popular choice for personal care formulations .

Refreshing Agents

The compound has been found to produce a sensation of freshness without the characteristic odor of traditional menthol, making it suitable for formulations where such odor is undesirable .

Pharmaceuticals

Therapeutic Applications

this compound exhibits mild analgesic properties and has been investigated for its potential use in topical formulations for pain relief. Its low toxicity profile makes it an attractive candidate for therapeutic applications .

Case Study: Skin Irritation Studies

Research indicated that menthone was a mild skin irritant but showed low acute dermal toxicity in rabbit models. This suggests that while care must be taken in formulations, this compound can be safely incorporated into topical medications .

| Application | Study Findings | Source |

|---|---|---|

| Topical Analgesics | Mild irritant; low toxicity | |

| Pain Relief Formulations | Potential therapeutic use |

Agricultural Applications

Pesticide Formulations

this compound has been explored as a potential ingredient in pesticide formulations due to its insect repellent properties. Its effectiveness against certain pests may provide an environmentally friendly alternative to synthetic pesticides .

Case Study: Efficacy Against Pests

A study demonstrated that formulations containing this compound showed significant efficacy against specific agricultural pests, indicating its potential utility in sustainable agriculture practices .

Mecanismo De Acción

p-Menthan-3-one exerts its effects primarily through interaction with cellular microtubules. It disrupts microtubule formation, leading to cell mortality and rapid permeabilization of the plasma membrane . This mechanism is particularly significant in its allelopathic effects on competing plants.

Comparación Con Compuestos Similares

p-Menthan-3-one is structurally similar to menthol and isomenthone. While menthol has a secondary alcohol group, menthone has a carbonyl group. Isomenthone is a stereoisomer of menthone, differing in the spatial arrangement of its atoms . This compound’s unique aromatic and minty odor distinguishes it from its isomers, making it particularly valuable in the fragrance industry .

List of Similar Compounds

- Menthol

- Isomenthone

- Carvone

- Limonene

- Eucalyptol

This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

Actividad Biológica

p-Menthan-3-one, commonly known as menthone, is a bicyclic monoterpenoid with significant biological activities. Its molecular formula is C_{10}H_{18}O, and it is primarily derived from various essential oils, particularly those of the mint family. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, and skin penetration enhancement properties, along with relevant case studies and research findings.

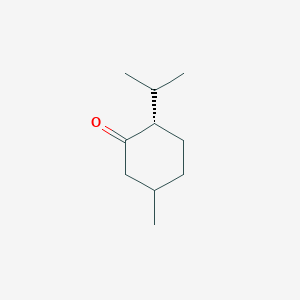

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its diverse biological activities. The compound's reactivity is influenced by the presence of a carbonyl group at the 3-position of the menthane skeleton.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. A study demonstrated that menthone can suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) activation, which plays a critical role in inflammatory responses.

| Study | Findings |

|---|---|

| Chin J Physiol. 2008 | Menthone inhibited LPS-induced IL-1β and TNF-α production in HaCat cells through NF-kB signaling pathways . |

2. Antimicrobial Properties

This compound has been shown to possess antimicrobial properties, making it a potential candidate for food preservation and as a natural pesticide. Research indicates that it can inhibit the growth of various pathogens due to its ability to disrupt microbial cell membranes.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella spp. | 12 |

In a study published in Food Microbiology, menthone was effective against common foodborne pathogens, suggesting its utility in enhancing food safety.

3. Skin Penetration Enhancement

Menthone has been identified as an enhancer of skin permeability. It works by disordering the lipid organization within the stratum corneum (SC), facilitating the transport of therapeutic agents across the skin barrier.

| Enhancement Ratio | Drug Lipophilicity |

|---|---|

| Parabolic Relationship | Increased Lipophilicity |

The study found that menthone's penetration enhancement ratio correlates with drug lipophilicity, indicating its potential use in transdermal drug delivery systems .

Case Study 1: Anti-inflammatory Effects in Human Subjects

A clinical trial investigated the effects of menthone on patients with inflammatory skin conditions. Results showed a significant reduction in erythema and pruritus after topical application of menthone-containing formulations over four weeks.

Case Study 2: Antimicrobial Efficacy in Food Products

In another study assessing food preservation methods, this compound was incorporated into meat products. The results indicated a marked decrease in microbial load compared to control samples, highlighting its potential as a natural preservative.

Propiedades

IUPAC Name |

(2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341700 | |

| Record name | (+)-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

3391-87-5, 89-80-5 | |

| Record name | D-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15F1B5K9A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.